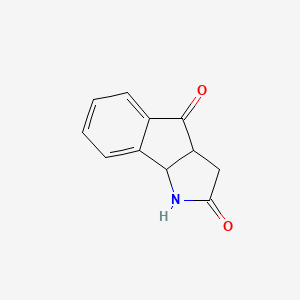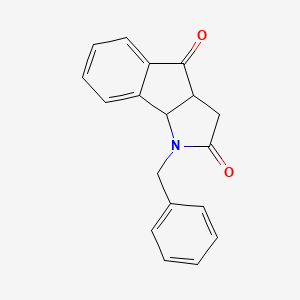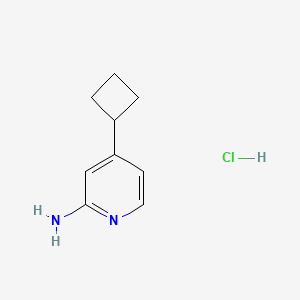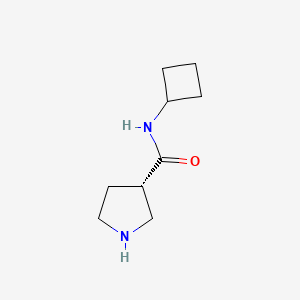![molecular formula C30H24BNO2 B8048659 (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid](/img/structure/B8048659.png)
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
Vue d'ensemble
Description
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid is a useful research compound. Its molecular formula is C30H24BNO2 and its molecular weight is 441.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies : Boronic acids, including derivatives similar to (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid, are used as synthetic intermediates and building blocks in various fields, including medicine, agriculture, and industrial chemistry. They play a crucial role in the study of multifunctional compounds due to their ability to form hydrogen bonds and exhibit layer structures (Zhang et al., 2017).
Anticancer Applications : Boronic acid compounds containing di-Schiff groups, closely related to the subject compound, have shown potential in anticancer applications. These compounds demonstrate significant effects on reducing cell viability in cancer cells, indicating their potential therapeutic value in oncology (Paşa Salih, 2019).
Sensing and Detection : Certain derivatives of boronic acids are used in sensing materials, particularly for glucose sensing at physiological pH levels. This application stems from their ability to bind with specific molecules and facilitate detection in biological systems (Sasmita Das et al., 2003).
Fluorescence Probes : Derivatives of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid have been used to design fluorescence probes with high selectivity and sensitivity, particularly for detecting homocysteine in living cells. This illustrates its potential in biological and chemical sensing applications (Yicheng Chu et al., 2019).
Chemosensors for Carbohydrates : Boronic acid derivatives act as chemosensors for carbohydrates, demonstrating the ability to differentiate between various types of carbohydrate molecules based on their binding properties. This has applications in stereochemical analysis and biological labeling (David Oesch & N. Luedtke, 2015).
Nanoparticle Modification : Phenylboronic-acid-modified nanoparticles have shown promise as antiviral inhibitors, particularly against the Hepatitis C virus. This demonstrates the potential of boronic acid derivatives in developing novel therapeutic strategies for viral infections (M. Khanal et al., 2013).
Pharmaceutical Applications : Boronic acids are explored for their potential in pharmaceutical applications, such as insulin delivery systems, where they can respond to glucose levels and regulate drug release (N. Siddiqui et al., 2016).
Propriétés
IUPAC Name |
[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24BNO2/c33-31(34)27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22,33-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBLXYZXQGRFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B8048597.png)
![7'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B8048604.png)

![Bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B8048616.png)
![Bicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B8048624.png)



![6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridin-4-amine](/img/structure/B8048645.png)


![Pyrrolidin-1-yl(5-azaspiro[2.4]heptan-1-yl)methanone](/img/structure/B8048679.png)